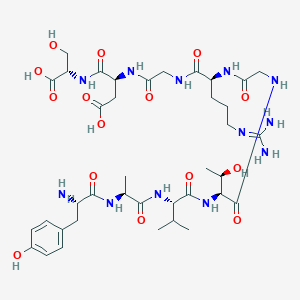

Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-aspartic acid is a naturally occurring amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the 22 proteinogenic amino acids, meaning it is directly incorporated into proteins during translation. L-aspartic acid is a non-essential amino acid in humans, which means the body can synthesize it as needed. It is found in both animals and plants and is particularly abundant in sugar cane and sugar beets .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-aspartic acid can be synthesized through various methods. One common method involves the enzymatic synthesis using genetically engineered Escherichia coli. This process uses corn plasm as the main culture medium, optimizing conditions such as peptone, lactose, and incubation period to maximize the activity of aspartase . Another method involves the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which retains the optical activity of L-aspartic acid .

Industrial Production Methods

In industrial settings, L-aspartic acid is often produced from fumaric acid using cells containing aspartase. The process involves isoelectric point titration with sulfuric acid to extract L-aspartic acid . This method is efficient and widely used in the production of L-aspartic acid for various applications.

Chemical Reactions Analysis

L-aspartic acid undergoes several types of chemical reactions, including:

Oxidation: L-aspartic acid can be oxidized to form oxaloacetate, which is a key intermediate in the citric acid cycle.

Reduction: Reduction of L-aspartic acid can lead to the formation of aspartate, which plays a role in neurotransmission.

Substitution: L-aspartic acid can participate in substitution reactions, where its amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxaloacetate, aspartate, and various substituted derivatives .

Scientific Research Applications

L-aspartic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various organic compounds and as a chiral catalyst in asymmetric synthesis.

Mechanism of Action

L-aspartic acid exerts its effects through various molecular targets and pathways. It is formed by the transamination of oxaloacetate, an intermediate in the citric acid cycle. L-aspartic acid serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also plays a role in energy production by promoting the metabolism of the Krebs cycle .

Comparison with Similar Compounds

L-aspartic acid is often compared with its enantiomer, D-aspartic acid. While L-aspartic acid is directly incorporated into proteins, D-aspartic acid has more limited biological roles and is primarily involved in neurogenesis and the endocrine system . Other similar compounds include L-glutamic acid, which shares similar functions in neurotransmission and protein synthesis, but differs in its side chain structure and specific roles in metabolic pathways .

Properties

CAS No. |

115834-39-4 |

|---|---|

Molecular Formula |

C38H60N12O15 |

Molecular Weight |

925 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |

InChI Key |

HGUIGIFJDSEBMS-YZUVYHPZSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Key on ui other cas no. |

115834-39-4 |

sequence |

YAVTGRGDS |

Synonyms |

TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.